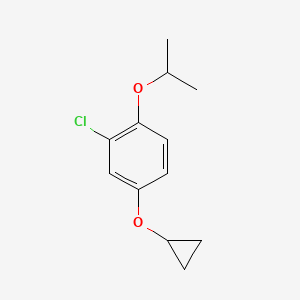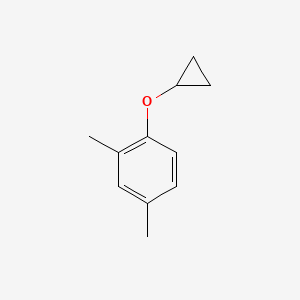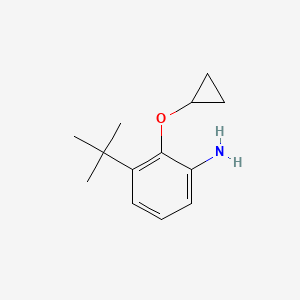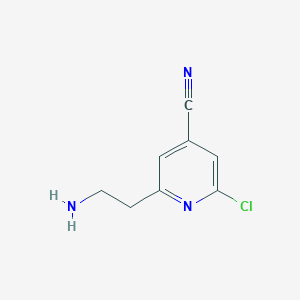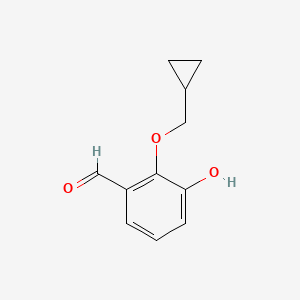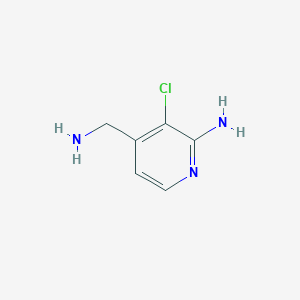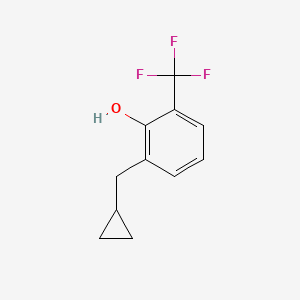
N-(4-Cyclopropoxy-6-methylpyridin-2-YL)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Cyclopropoxy-6-methylpyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C10H14N2O3S and a molecular weight of 242.298 g/mol . This compound is part of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and other scientific fields.
Preparation Methods
The synthesis of N-(4-Cyclopropoxy-6-methylpyridin-2-YL)methanesulfonamide typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst. The reaction conditions are generally mild and can be tailored to achieve high yields and purity.
Chemical Reactions Analysis
N-(4-Cyclopropoxy-6-methylpyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
N-(4-Cyclopropoxy-6-methylpyridin-2-YL)methanesulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-Cyclopropoxy-6-methylpyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and inhibits their activity, thereby modulating various biological processes . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-(4-Cyclopropoxy-6-methylpyridin-2-YL)methanesulfonamide can be compared with other sulfonamide derivatives, such as:
N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide: Known for its antibacterial efficacy.
N-Benzyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-methanesulfonamide: Used in various chemical reactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14N2O3S |
|---|---|
Molecular Weight |
242.30 g/mol |
IUPAC Name |
N-(4-cyclopropyloxy-6-methylpyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C10H14N2O3S/c1-7-5-9(15-8-3-4-8)6-10(11-7)12-16(2,13)14/h5-6,8H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
USCFAYSNNGUDLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


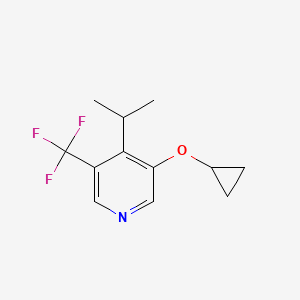
![[2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B14835360.png)
